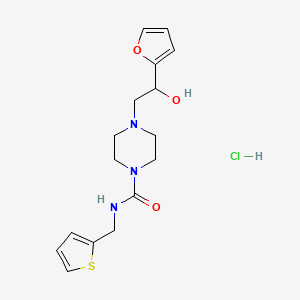
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3O3S and its molecular weight is 371.88. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Antianxiety Potential
A study involving novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrates their potential antidepressant and antianxiety effects. These compounds, synthesized from 2-acetylfuran, exhibited significant reduction in immobility times in albino mice when tested using Porsolt’s behavioral despair (forced swimming) test and the plus maze method, indicating their potential application in treating mood disorders (J. Kumar et al., 2017).
Antimicrobial Activities
Research on azole derivatives originating from furan-2-carbohydrazide showed that these compounds possess antimicrobial activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Serap Başoğlu et al., 2013). Another study on urea and thiourea derivatives of piperazine doped with febuxostat highlighted their promising antiviral and antimicrobial activities, opening avenues for their use in pharmaceuticals targeting infectious diseases (R. C. Krishna Reddy et al., 2013).
Agrochemical Applications
A series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized and tested for their fungicidal, herbicidal, and insecticidal activities. These compounds showed significant in vitro and in vivo fungicidal activity against several plant fungi, suggesting their potential use in agricultural applications (Baolei Wang et al., 2015).
Antischistosomal Activities
Research dating back to 1957 on the syntheses of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides explored their activity against schistosomiasis in experimental animals, indicating the potential application of such compounds in treating parasitic infections (Y. Tung, 1957).
Urotensin-II Receptor Antagonists
A series of 5-arylfuran-2-carboxamide derivatives, bearing a piperazin-1-yl group, were synthesized and evaluated as potential urotensin-II receptor antagonists. This research sheds light on the role of such compounds in managing diseases related to the urotensin-II receptor, highlighting their therapeutic potential (Chae Jo Lim et al., 2019).
properties
IUPAC Name |
4-[2-(furan-2-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S.ClH/c20-14(15-4-1-9-22-15)12-18-5-7-19(8-6-18)16(21)17-11-13-3-2-10-23-13;/h1-4,9-10,14,20H,5-8,11-12H2,(H,17,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUFNYLVAERMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)NCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

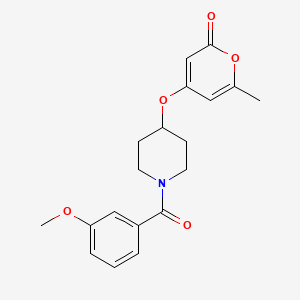
![6-Fluoro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2966348.png)
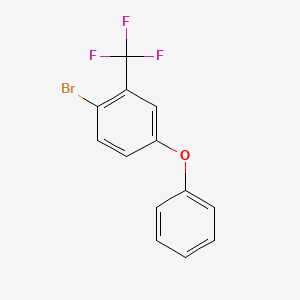
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2966350.png)
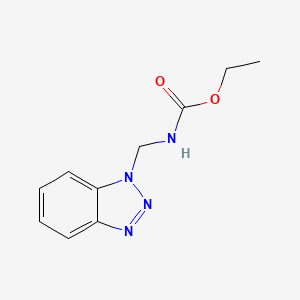
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)
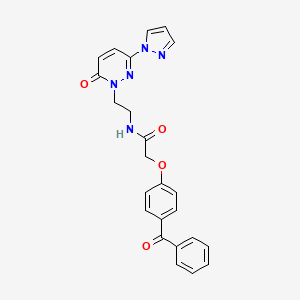
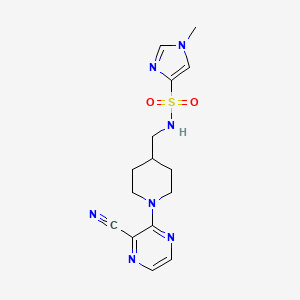


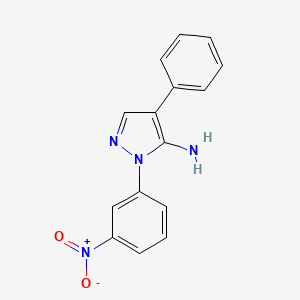
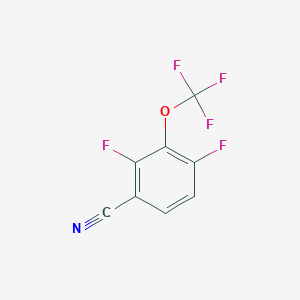
![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)